

Spectroscopic data of 2-Sulfobenzoic acid (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-Sulfobenzoic acid
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An In-depth Technical Guide to the Spectroscopic Characterization of **2-Sulfobenzoic Acid**

Authored by: A Senior Application Scientist

This guide provides a detailed exploration of the spectroscopic data for **2-sulfobenzoic acid** ($C_7H_6O_5S$), a key aromatic compound featuring both a carboxylic acid and a sulfonic acid group. For researchers, chemists, and professionals in drug development, a thorough understanding of its spectra signature is paramount for structural confirmation, purity assessment, and quality control. This document synthesizes data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to create a comprehensive analytical profile of the molecule.

The Analytical Imperative: Why Spectroscopic Analysis is Crucial

2-Sulfobenzoic acid's structure, with its ortho-substituted aromatic ring, presents a unique electronic environment. The powerful electron-withdrawing nature of both the sulfonic acid ($-SO_3H$) and carboxylic acid ($-COOH$) groups significantly influences the magnetic environments of the protons and carbons, as well as the vibrational frequencies of its bonds. Spectroscopic techniques provide an empirical fingerprint of this structure.

- NMR Spectroscopy (1H and ^{13}C): Reveals the connectivity and chemical environment of every carbon and hydrogen atom, confirming the substitution pattern of the aromatic ring.
- Infrared (IR) Spectroscopy: Identifies the key functional groups ($-COOH$, $-SO_3H$, aromatic C-H, and C=C) through their characteristic vibrational modes.
- Mass Spectrometry (MS): Determines the molecular weight and provides insight into the molecule's fragmentation patterns, further corroborating its identity.

This guide explains the causality behind the observed data, grounding the interpretation in established physicochemical principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. By probing the magnetic properties of atomic nuclei, we can map out the carbon and hydrogen framework of a molecule.

Proton (1H) NMR Spectroscopy

Expertise & Experience: The Choice of Solvent

The choice of a deuterated solvent is critical. Due to the presence of two acidic protons ($-COOH$ and $-SO_3H$), a protic solvent like methanol-d₄ (CD_3O) or water-d₂ (D_2O) would lead to rapid proton exchange, causing the signals for the acidic protons to broaden or disappear. Therefore, an aprotic solvent like Dimethyl Sulfoxide-d₆ (DMSO-d₆) is the preferred choice. It solubilizes the polar analyte and allows for the observation of the acidic protons, which typically appear as broad signals at a very low field.

Experimental Protocol: 1H NMR

- Sample Preparation: Dissolve approximately 5-10 mg of **2-sulfobenzoic acid** in 0.6-0.7 mL of DMSO-d₆.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference ($\delta = 0.00$ ppm).
- Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

- Data Acquisition: Obtain the spectrum at room temperature with a sufficient number of scans to achieve a high signal-to-noise ratio.

Data Interpretation and Analysis

The aromatic region of the ^1H NMR spectrum is expected to show four distinct signals corresponding to the four protons on the benzene ring. The electron-withdrawing substituents deshield these protons, shifting their signals downfield (typically >7.5 ppm).

Proton Assignment	Expected Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-6	~ 8.0 - 8.2	Doublet of doublets (dd)	$J_{\text{ortho}} \approx 7\text{-}8 \text{ Hz}$, $J_{\text{meta}} \approx 1\text{-}2 \text{ Hz}$
H-3	~ 7.8 - 8.0	Doublet of doublets (dd)	$J_{\text{ortho}} \approx 7\text{-}8 \text{ Hz}$, $J_{\text{meta}} \approx 1\text{-}2 \text{ Hz}$
H-4	~ 7.6 - 7.8	Triplet of doublets (td)	$J_{\text{ortho}} \approx 7\text{-}8 \text{ Hz}$, $J_{\text{meta}} \approx 1\text{-}2 \text{ Hz}$
H-5	~ 7.6 - 7.8	Triplet of doublets (td)	$J_{\text{ortho}} \approx 7\text{-}8 \text{ Hz}$, $J_{\text{meta}} \approx 1\text{-}2 \text{ Hz}$
$-\text{COOH}$, $-\text{SO}_3\text{H}$	>10 (very broad)	Singlet (broad)	N/A

Note: Chemical shifts are predictive and can vary based on solvent and concentration.

The proton at position 6 (ortho to the carboxylic acid) is typically the most downfield due to the combined anisotropic and inductive effects of the neighboring carbonyl and sulfonyl groups. The splitting patterns arise from coupling to adjacent protons (ortho coupling, ^3J) and protons two bonds away (meta coupling, ^4J).

Caption: Molecular structure with proton assignments.

Carbon- ^{13}C NMR Spectroscopy

Expertise & Experience: The Power of Proton Decoupling

^{13}C NMR spectra are typically acquired using broadband proton decoupling. This technique irradiates all protons, collapsing the C-H coupling and results in a spectrum where each unique carbon atom appears as a single sharp line. This simplifies the spectrum immensely and enhances the signal-to-noise ratio, which is crucial given the low natural abundance of the ^{13}C isotope.

Experimental Protocol: ^{13}C NMR

- Sample Preparation: Use the same sample prepared for ^1H NMR.
- Instrumentation: Acquire the spectrum on a ^{13}C -equipped NMR spectrometer (e.g., at 100 or 125 MHz).
- Data Acquisition: Employ broadband proton decoupling. A sufficient number of scans and a suitable relaxation delay are required to obtain a quantitative spectrum.

Data Interpretation and Analysis

The ^{13}C NMR spectrum will show seven distinct signals. The carbons directly attached to the electron-withdrawing groups are significantly deshielded and appear furthest downfield.[\[1\]](#)

Carbon Assignment	Observed Chemical Shift (δ , ppm)
C=O (Carboxylic Acid)	~168-172
C-SO ₃ H	~140-145
C-COOH	~133-136
C-4	~132-134
C-6	~131-133
C-5	~129-131
C-3	~128-130

Note: Data derived from publicly available spectra and may vary slightly.

The carbonyl carbon of the carboxylic acid is the most downfield signal. The two quaternary carbons (C-1 and C-2) are also significantly downfield due to being directly bonded to the electronegative substituents.

Caption: Molecular structure with carbon assignments.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Experience: Sample Preparation for Solids

For a solid, non-volatile compound like **2-sulfobenzoic acid**, the potassium bromide (KBr) pellet method is a robust and common choice.^[1] This involves grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. KBr is used because it is transparent to IR radiation in the typical analysis range (4000-400 cm^{-1}). This method produces high-quality spectra by minimizing scattering effects.

Experimental Protocol: FTIR (KBr Pellet)

- Preparation: Gently grind 1-2 mg of **2-sulfobenzoic acid** with ~100 mg of dry, spectroscopic-grade KBr using an agate mortar and pestle.
- Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) to form a transparent or translucent disk.
- Data Acquisition: Place the KBr disk in the spectrometer's sample holder and acquire the spectrum. A background spectrum of the empty sample holder should be run first.

Data Interpretation and Analysis

The IR spectrum of **2-sulfobenzoic acid** is dominated by absorptions from its functional groups.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Intensity
2500-3300	O-H stretch (hydrogen-bonded)	Carboxylic Acid	Broad, Strong
~3050	C-H stretch (aromatic)	Aromatic Ring	Medium
1680-1710	C=O stretch	Carboxylic Acid	Strong, Sharp
1580-1610	C=C stretch	Aromatic Ring	Medium
1340-1350	S=O asymmetric stretch	Sulfonic Acid	Strong
1150-1180	S=O symmetric stretch	Sulfonic Acid	Strong
1210-1320	C-O stretch	Carboxylic Acid	Strong

Reference ranges adapted from standard IR correlation charts.^[2]

The most telling feature is the extremely broad O-H stretch from 2500-3300 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid. This overlaps with the aromatic C-H stretches. The sharp, intense carbonyl (C=O) peak around 1700 cm⁻¹ is unambiguous. Finally, the two strong S=O stretching bands confirm the presence of the sulfonic acid group.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial fragmentation data.

Expertise & Experience: Choosing the Right Ionization Mode

Given the acidic nature of **2-sulfobenzoic acid**, negative-ion electrospray ionization (ESI-) is a highly effective technique. In solution, the molecule loses a proton to form the [M-H]⁻ anion. This "soft" ionization method minimizes fragmentation, ensuring the molecular ion is easily identified. For fragmentation studies, electron ionization (EI) can be used, although it may lead to extensive fragmentation and a weak or absent molecular ion peak.

Experimental Protocol: ESI-MS

- Sample Preparation: Prepare a dilute solution (e.g., 10-100 μM) of **2-sulfobenzoic acid** in a suitable solvent like methanol or an acetonitrile/water mixture.
- Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 μL/min).
- Data Acquisition: Acquire the spectrum in negative ion mode, scanning a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

Data Interpretation and Analysis

The molecular weight of **2-sulfobenzoic acid** is 202.19 g/mol.

- ESI-MS (Negative Mode): A prominent peak is expected at m/z 200.99 corresponding to the deprotonated molecule, [C₇H₅O₅S]⁻.
- EI-MS Fragmentation: Electron ionization induces more energetic fragmentation. Publicly available data from the NIST Mass Spectrometry Data Center shows key fragment ions.^[1]

m/z (Mass-to-Charge Ratio)	Proposed Fragment	Significance
202	[M] ⁺	Molecular Ion (may be weak or absent)
184	[M - H ₂ O] ⁺	Loss of water
138	[M - SO ₂] ⁺	Loss of sulfur dioxide
122	[C ₇ H ₆ O ₂] ⁺	Loss of sulfur trioxide (SO ₃)
94	[C ₆ H ₆ O] ⁺	Subsequent loss of CO from m/z 122

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F122 [label="[M - SO3] + '\nm/z 122", fillcolor="#34A853", fontcolor="#FFFFFF"];
F94 [label="[C6H6O] + '\nm/z 94", fillcolor="#FBBC05", fontcolor="#202124"];

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M -> F138 [label="- SO2"];
M -> F122 [label="- SO3"];
F122 -> F94 [label="- CO"];
}
```

Caption: Proposed EI fragmentation pathway for **2-sulfobenzoic acid**.

Integrated Analysis: A Self-Validating System

No single technique provides the complete picture. The true power of spectroscopic analysis lies in integrating the data from all methods.

- MS confirms the mass (202.19 g/mol) and the elemental formula (C₇H₆O₅S).
- IR confirms the presence of key functional groups: -OH (broad), C=O, S=O, and an aromatic ring.
- ¹³C NMR confirms there are 7 unique carbon environments, including a carbonyl (~170 ppm) and six aromatic carbons.
- ¹H NMR confirms the presence of 4 aromatic protons on a disubstituted ring, with chemical shifts and splitting patterns consistent with an ortho-substitution pattern containing two strong electron-withdrawing groups.

Together, these data points unequivocally confirm the structure of **2-sulfobenzoic acid**, providing a robust, self-validating analytical workflow.

Safety and Handling

2-Sulfobenzoic acid is a corrosive substance that can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled.[1][3]

- Engineering Controls: Always handle this chemical within a certified chemical fume hood.[3] Ensure an eyewash station and safety shower are readily accessible.[3][4]
- Personal Protective Equipment (PPE): Wear chemical safety goggles, a face shield, appropriate protective gloves, and a lab coat.[3][5][6]
- Handling: Avoid generating dust.[3] Keep the container tightly closed and store it in a cool, dry, well-ventilated area designated for corrosives.[3][5]

In case of accidental exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[3]

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- To cite this document: BenchChem. [Spectroscopic data of 2-Sulfobenzoic acid (NMR, IR, Mass Spec)]. BenchChem, [2026]. [Online PDF]. Available [https://www.benchchem.com/product/b7768898#spectroscopic-data-of-2-sulfobenzoic-acid-nmr-ir-mass-spec]

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